molecular formula C23H22ClNO3 B11401189 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11401189
M. Wt: 395.9 g/mol
InChI Key: NRFBXHKMQXXONI-UHFFFAOYSA-N
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Description

12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzene ring fused to a chromene and oxazine ring, with a chlorine atom and a methylbenzyl group attached. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated benzyl derivative with a suitable chromene precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetone and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzene and chromene rings allow for π-π interactions with aromatic amino acids in proteins, while the oxazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and chromene-based molecules. Compared to these, 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to the presence of both a chlorine atom and a methylbenzyl group, which confer distinct chemical reactivity and biological activity. Other similar compounds include:

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

12-chloro-3-[(4-methylphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H22ClNO3/c1-14-6-8-15(9-7-14)11-25-12-19-21-18(10-20(24)22(19)27-13-25)16-4-2-3-5-17(16)23(26)28-21/h6-10H,2-5,11-13H2,1H3

InChI Key

NRFBXHKMQXXONI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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